Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate is an organic compound that belongs to the class of esters It features a pyridine ring substituted at the 4-position with a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-hydroxy-2-(pyridin-4-yl)acetate typically involves the esterification of 2-hydroxy-2-(pyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of 2-oxo-2-(pyridin-4-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(pyridin-4-yl)ethanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-(pyridin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate: Differing in the position of the pyridine ring substitution, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 2-hydroxy-2-(quinolin-4-yl)acetate: Featuring a quinoline ring instead of a pyridine ring, which can significantly alter its chemical and biological properties.
Biological Activity
Ethyl 2-hydroxy-2-(pyridin-4-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current literature.
The synthesis of this compound typically involves the esterification of 2-hydroxy-2-(pyridin-4-yl)acetic acid with ethanol, often using an acid catalyst such as sulfuric acid under reflux conditions. This method allows for the efficient production of the compound, which can also be scaled up in industrial settings using continuous flow reactors for better control over reaction parameters.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The hydroxy group can form hydrogen bonds with enzymes and receptors, while the ester group may undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various pharmacological effects.
Biological Activities
1. Antimicrobial Activity:
Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, the compound showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Klebsiella pneumoniae | 128 µg/mL |
Salmonella typhimurium | 256 µg/mL |
2. Enzyme Inhibition:
The compound has been evaluated for its inhibitory effects on methionine aminopeptidases (MetAPs), which are crucial for protein maturation in various pathogens. For instance, it exhibited up to 84% inhibition against SpMetAP from Streptococcus pneumoniae at a concentration of 100 µM . This selective inhibition suggests potential use in developing new antimicrobial agents targeting these enzymes.
3. Anti-inflammatory Properties:
Studies have indicated that this compound may possess anti-inflammatory effects by modulating immune responses or inhibiting pro-inflammatory mediators. In vitro experiments have shown that it can reduce cytokine levels in activated immune cells, suggesting its utility in treating inflammatory conditions.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was tested against a panel of bacterial strains to assess its antimicrobial activity. The results indicated that the compound had a broad spectrum of activity, particularly effective against resistant strains, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Enzyme Interaction Analysis
A molecular docking study demonstrated that this compound binds effectively to the active sites of MetAPs. The binding affinity was analyzed through computational modeling, providing insights into how structural modifications could enhance its inhibitory potency against specific targets .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-4-ylacetate |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-3-5-10-6-4-7/h3-6,8,11H,2H2,1H3 |
InChI Key |
IVSQQDUNLMSHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.